N'-[(Z)-(Dimethylamino)methylidene]pyridine-4-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(Dimethylamino)methylidene]pyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with dimethylamine and an appropriate aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base through the condensation of the hydrazide with the aldehyde or ketone, resulting in the formation of the C=N bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(Dimethylamino)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N’-[(Z)-(Dimethylamino)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Industry: The compound is used in the synthesis of other chemical compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(Z)-(Dimethylamino)methylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or alter biochemical pathways. The presence of the C=N bond allows it to participate in various chemical reactions, influencing its biological activity .
Comparison with Similar Compounds
N’-[(Z)-(Dimethylamino)methylidene]pyridine-4-carbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(Z)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide
- N’-[(Z)-(4-fluorophenyl)methylidene]pyridine-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique dimethylamino group in N’-[(Z)-(Dimethylamino)methylidene]pyridine-4-carbohydrazide may confer distinct properties, making it valuable for specific applications.
Properties
Molecular Formula |
C9H12N4O |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
N-[(Z)-dimethylaminomethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C9H12N4O/c1-13(2)7-11-12-9(14)8-3-5-10-6-4-8/h3-7H,1-2H3,(H,12,14)/b11-7- |
InChI Key |
OJYQADLIYHRBEX-XFFZJAGNSA-N |
Isomeric SMILES |
CN(C)/C=N\NC(=O)C1=CC=NC=C1 |
Canonical SMILES |
CN(C)C=NNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
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